molecular formula C16H20N4O3S B2820500 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286702-17-7

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B2820500
CAS No.: 1286702-17-7
M. Wt: 348.42
InChI Key: JTZPOPOPKPACPX-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole dicarboxamide class, characterized by a central 1,2-thiazole ring with carboxamide groups at positions 3 and 5. The N3 position is substituted with a propan-2-yl (isopropyl) group, while the N5 position features a 4-methoxyphenylmethyl moiety.

Properties

IUPAC Name

4-amino-5-N-[(4-methoxyphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPOPOPKPACPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Isothiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Amino and Isopropyl Groups: Amination and alkylation reactions are employed to introduce the amino and isopropyl groups at specific positions on the isothiazole ring.

    Attachment of the 4-Methoxybenzyl Group: This step involves the use of benzylation reactions to attach the 4-methoxybenzyl group to the isothiazole ring.

    Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide functionality through amidation reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The dicarboxamide functionality can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

The most relevant structural analog is 4-amino-N5-[(2H-1,3-benzodioxol-5-yl)methyl]-N3-ethyl-1,2-thiazole-3,5-dicarboxamide (). Below is a comparative analysis:

Table 1: Structural and Substituent Comparison
Feature Target Compound Analog from
N3 Substituent Propan-2-yl (branched alkyl) Ethyl (linear alkyl)
N5 Substituent 4-Methoxyphenylmethyl (electron-donating methoxy group) 2H-1,3-Benzodioxol-5-ylmethyl (bicyclic electron-rich moiety)
Electronic Effects Methoxy enhances aromatic electron density; may improve solubility Benzodioxol provides steric bulk and lipophilicity; potential for π-π interactions
Potential Pharmacokinetics Moderate lipophilicity due to methoxy; possible Phase II metabolism (demethylation) Higher lipophilicity from benzodioxol; potential for cytochrome P450-mediated oxidation
Key Implications:
  • N5 Substituent : The benzodioxol group in the analog introduces a rigid bicyclic structure, which could improve binding affinity to hydrophobic pockets in biological targets .

Functional Group Variations in Related Compounds

Isophthalamide Derivatives ()

Compounds like N1-(1-oxo-1-(-2-(2-oxoindolin-3-ylidene)hydrazinyl)propan-2-yl)-N3-(...) feature isophthalamide cores with indolinone hydrazinyl groups. While structurally distinct from thiazole dicarboxamides, these compounds highlight the importance of:

  • Hydrazine-derived linkers : Used to conjugate aromatic moieties, similar to the hydrazine-mediated steps in thiazole synthesis .
  • Electron-withdrawing groups : The oxoindolinylidene group in contrasts with the electron-donating methoxy in the target compound, suggesting divergent target selectivity .
Formoterol-Related Compounds ()

Formoterol analogs (e.g., USP Formoterol Related Compound C) contain β-amino alcohol motifs and 4-methoxyphenyl groups. Though pharmacologically unrelated to thiazole dicarboxamides, they demonstrate the prevalence of 4-methoxyphenyl in drug design for enhancing receptor binding and metabolic stability .

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